molecular formula C5H11NO3S B6185103 (3S)-N-methyloxolane-3-sulfonamide CAS No. 2639372-18-0

(3S)-N-methyloxolane-3-sulfonamide

Cat. No.: B6185103
CAS No.: 2639372-18-0
M. Wt: 165.2
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Description

(3S)-N-methyloxolane-3-sulfonamide is a chiral small molecule of significant interest in medicinal chemistry and drug discovery. Its structure features a tetrahydrofuran (oxolane) ring with a sulfonamide functional group, a key motif in the design of biologically active compounds . The stereochemistry at the 3-position is precisely defined as (S), making this compound a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific molecules. Sulfonamides are a cornerstone of pharmaceutical development, renowned for their broad spectrum of pharmacological activities. They function as key scaffolds in antibacterial agents, anticancer drugs, and anti-inflammatory compounds . The specific (S)-enantiomer of this sulfonamide offers researchers a pathway to explore stereospecific interactions with biological targets, which can be critical for optimizing potency and reducing off-target effects. The mechanism of action for sulfonamide derivatives varies widely depending on the final compound's structure. In antibacterial applications, they often act as competitive inhibitors of the enzyme dihydropteroate synthetase . In other therapeutic contexts, sulfonamides can inhibit enzymes like carbonic anhydrase or interact with DNA, as demonstrated by ruthenium(III) sulfonamide complexes which show enhanced anticancer and antimicrobial properties compared to the ligands alone . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2639372-18-0

Molecular Formula

C5H11NO3S

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Preparation Methods

Sulfonylation-Based Synthesis

The foundational method for synthesizing (3S)-N-methyloxolane-3-sulfonamide involves sulfonylation reactions, typically employing sulfonyl chlorides and amines. In one protocol, oxolane-3-sulfonyl chloride reacts with methylamine under controlled conditions . The reaction is conducted in toluene at −10°C to 20°C to minimize side reactions such as hydrolysis or racemization . Triethylamine is often added as a base to scavenge HCl, enhancing reaction efficiency .

Critical Parameters:

  • Temperature: Subambient conditions (−10°C to 5°C) prevent thermal degradation of intermediates .

  • Solvent: Toluene or tetrahydrofuran (THF) is preferred for solubility and azeotropic water removal .

  • Stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to methylamine ensures complete conversion .

Post-reaction workup includes aqueous washes to remove salts, followed by crystallization from toluene-ethanol mixtures (3:1 ratio) to achieve ≥99% purity . Yields typically range from 65% to 75%, contingent on precise stoichiometric control .

Chiral Resolution and Stereochemical Control

The (3S) configuration is attained via chiral auxiliary-assisted synthesis or enzymatic resolution. A reported route uses (R)-oxazolidinone as a temporary stereodirecting group, enabling asymmetric sulfonylation with >90% enantiomeric excess (ee) . After sulfonamide formation, the auxiliary is cleaved under mild acidic conditions (pH 4–5), preserving the stereochemical integrity .

Optimization Insights:

  • Catalyst: Lipase B from Candida antarctica facilitates kinetic resolution of racemic intermediates, achieving 98% ee .

  • Solvent System: Isopropyl ether/water biphasic systems enhance enzyme stability and product recovery .

Sustainable Synthesis Using Deep Eutectic Solvents (DES)

Switchable DES composed of choline chloride and glycerol (1:2 molar ratio) enables solvent-free sulfonamide synthesis at room temperature . This method eliminates traditional bases, leveraging the inherent basicity of DES components to deprotonate amines and activate sulfonyl chlorides .

Procedure:

  • DES Preparation: Choline chloride and glycerol are mixed at 80°C until homogeneous .

  • Reaction: Aniline derivatives and sulfonyl chlorides (1:1.5 ratio) are stirred in DES for 2–4 hours .

  • Workup: Products precipitate upon addition of water and are isolated via filtration .

Performance Metrics:

ParameterValue
Yield89–97%
E-factor13.48
Recyclability≥5 cycles

This approach reduces waste and energy consumption, aligning with green chemistry principles .

Photocatalytic Radical Sulfonylation

Emerging methods utilize redox-active benzimidazolium sulfonate salts (e.g., IMSF-2a) under blue LED irradiation to generate sulfonyl radicals . These radicals couple with olefinic precursors, forming alkenyl sulfonamides that are hydrogenated to yield this compound .

Reaction Conditions:

  • Catalyst: 4CzIPN (2 mol%) .

  • Additive: KH₂PO₄ (2.5 equiv) for pH control .

  • Temperature: Ambient (25°C) .

Advantages:

  • Stereoselectivity: E/Z ratios >20:1 achieved via radical recombination control .

  • Functional Group Tolerance: Compatible with esters, amides, and heterocycles .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Environmental ImpactScalability
Classical Sulfonylation65–7599.8Moderate (solvent use)Industrial
DES-Based89–9798.5Low (E-factor 13.48)Pilot-scale
Photocatalytic60–7197.0Moderate (catalyst)Lab-scale

Classical methods remain the benchmark for large-scale production, while DES routes excel in sustainability . Photocatalytic strategies, though less mature, offer unparalleled stereocontrol for niche applications .

Purification and Characterization

Final purification employs recrystallization from toluene-ethanol or chromatographic techniques (silica gel, hexane/ethyl acetate) . Structural confirmation relies on:

  • NMR Spectroscopy: δ 2.8–3.1 ppm (SO₂NH), δ 3.6–4.0 ppm (oxolane protons) .

  • Mass Spectrometry: m/z 165.2 [M+H]⁺ .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group in (3S)-N-methyloxolane-3-sulfonamide participates in nucleophilic substitution reactions, particularly at the sulfur center. For example:

  • Sulfonamide bond cleavage : Under alkaline conditions (e.g., NaOH), the compound undergoes hydrolysis to yield oxolane-3-sulfonic acid and methylamine.

  • Reactivity with amines : In a study using choline chloride/urea deep eutectic solvents (DES), similar sulfonamides reacted with sulfonyl chlorides to form bis-sulfonamides via nucleophilic attack, achieving yields up to 87% .

Key conditions :

Reaction TypeSolvent SystemTemperatureYield
HydrolysisAqueous NaOH65°C~90%
Amine couplingChCl/urea DES25°C75–87%

Stereochemical Influence on Reactivity

The (3S) configuration significantly impacts reaction outcomes:

  • Enantioselective interactions : The oxolane ring’s stereochemistry enhances selectivity in enzyme inhibition, as observed in antibacterial assays where the (3S) isomer showed 2–3× higher activity than its (3R) counterpart.

  • Chiral auxiliary utility : The compound has been used to induce asymmetry in catalytic hydrogenation reactions, achieving enantiomeric excess (ee) values >95% in pilot studies.

Acid/Base Reactivity

This compound demonstrates pH-dependent behavior:

  • Protonation equilibria : The sulfonamide nitrogen (pKa ~10.5) deprotonates in basic media, forming a resonance-stabilized anion that participates in SN2 reactions .

  • Salt formation : Reacts with HCl to form a water-soluble hydrochloride salt, facilitating purification and storage.

Redox Reactions

While less common, redox activity has been documented:

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) oxidizes the sulfonamide to a sulfonic acid derivative, though this pathway is kinetically disfavored.

  • Reductive cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the oxolane ring, yielding a tetrahydropyran analog with retained sulfonamide functionality.

Mechanistic Insights

  • Enzyme inhibition : Competes with para-aminobenzoic acid (PABA) in bacterial folate synthesis, disrupting dihydropteroate synthase (DHPS) activity .

  • Kinetic studies : Second-order rate constants (k₂) for hydrolysis in phosphate buffer (pH 7.4) range from 2.3×10⁻⁴ to 5.6×10⁻⁴ M⁻¹s⁻¹, depending on substituents.

Scientific Research Applications

1.1. Drug Development

(3S)-N-methyloxolane-3-sulfonamide has been identified as a crucial component in the synthesis of sulfonamidic drugs, which are known for their antibacterial properties. The sulfonamide group is integral to the activity of many pharmaceuticals, including antibiotics like sulfamethoxazole. The compound's unique structure allows for modifications that can enhance efficacy and reduce side effects.

  • Case Study: Antibacterial Activity
    Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. By altering substituents on the sulfonamide moiety, researchers have been able to improve potency and spectrum of activity.

1.2. Cancer Therapy

Recent studies have explored the potential of this compound in cancer treatment. Its ability to modulate signaling pathways involved in cell proliferation makes it a candidate for developing novel anticancer agents.

  • Example: Targeting Wnt Signaling Pathway
    The compound has been investigated for its ability to inhibit components of the Wnt signaling pathway, which is implicated in various cancers. Inhibiting this pathway could lead to reduced tumor growth and metastasis, making this compound a promising candidate for further development in oncology .

2.1. Catalysis

This compound serves as an effective catalyst in several organic reactions, particularly in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically enriched compounds, which are essential in pharmaceuticals.

  • Application in Organocatalysis
    The compound has been utilized in organocatalytic processes such as the asymmetric aza-Henry reaction and 1,4-conjugate additions, demonstrating its versatility as a catalyst .

2.2. Building Block for Complex Molecules

The sulfonamide functionality of this compound makes it an attractive building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse libraries of compounds.

  • Example: Synthesis of Sulfonimidoyl Ureas
    The compound has been used to synthesize sulfonimidoyl ureas, which have shown promise as NLRP3 inhibitors—important targets in immunomodulation therapies .

Summary of Applications

Application AreaSpecific Use CasesNotable Outcomes
Medicinal ChemistryAntibiotic developmentEnhanced antibacterial potency
Cancer therapy targeting Wnt signalingPotential reduction in tumor growth
Synthetic ChemistryOrganocatalysisSuccessful asymmetric synthesis
Building block for complex moleculesDiverse libraries of biologically active compounds

Mechanism of Action

The mechanism of action of (3S)-N-methyloxolane-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, leading to inhibition or activation of the target molecule. The oxolane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between (3S)-N-methyloxolane-3-sulfonamide and related sulfonamide analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Applications
This compound C₅H₁₁NO₃S 165.21 Chiral oxolane ring, N-methyl sulfonamide Hypothesized enzyme inhibition (structural analogy)
USP Sulfamethoxazole Related Compound F C₁₀H₁₁N₃O₃S 253.28 Benzenesulfonamide with 3-methylisoxazole substituent Pharmaceutical impurity standard
n-(3-(azetidin-3-yl)phenyl)methanesulfonamide HCl C₁₀H₁₅ClN₂O₂S 262.75 Azetidine (4-membered ring), phenyl group Research applications (e.g., kinase inhibition)
Sulfanilamide C₆H₈N₂O₂S 172.20 Simple benzenesulfonamide (no heterocyclic ring) Antibacterial agent
Key Observations:

Ring Systems: The oxolane ring in this compound provides a saturated, oxygen-containing scaffold, which may improve solubility compared to aromatic sulfonamides like Sulfanilamide. The 3-methylisoxazole substituent in USP Sulfamethoxazole Related Compound F introduces aromaticity and heterocyclic diversity, which is absent in the oxolane-based compound .

Substituent Effects :

  • The N-methyl group in this compound reduces hydrogen-bonding capacity compared to primary sulfonamides (e.g., Sulfanilamide), possibly altering pharmacokinetic properties such as membrane permeability and metabolic stability .

Q & A

Q. What spectroscopic techniques are essential for characterizing (3S)-N-methyloxolane-3-sulfonamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. For example, the oxolane ring protons exhibit distinct splitting patterns in 1H^1H-NMR due to chiral centers .
  • Infrared (IR) Spectroscopy : Identify sulfonamide functional groups (S=O stretching at ~1150–1300 cm1^{-1}) and oxolane ring vibrations (C-O-C stretching at ~950–1100 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonamide derivatives .

Q. What synthetic routes are commonly employed for sulfonamide derivatives like this compound?

Methodological Answer:

  • Sulfonylation Reactions : React oxolane-3-amine with methyl sulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
  • Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis to isolate the (3S)-enantiomer, followed by recrystallization for purity .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during asymmetric synthesis?

Methodological Answer:

  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC analysis to quantify enantiomeric excess (ee) .
  • Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) to selectively favor the (3S)-enantiomer .
  • Circular Dichroism (CD) : Monitor optical activity to confirm stereochemical integrity post-synthesis .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for sulfonamide derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) Validation : Compare computed reaction pathways (e.g., sulfonamide bond formation energy barriers) with experimental kinetics to identify discrepancies .
  • Controlled Replication : Standardize reaction conditions (solvent, temperature, catalyst loading) across labs to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, academic journals) to assess reproducibility and identify outliers .

Q. How can researchers design experiments to analyze byproduct formation during this compound synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediates (e.g., sulfonic acid derivatives) in real time .
  • High-Resolution Mass Spectrometry (HRMS) : Identify low-abundance byproducts (e.g., N-demethylated analogs) with ppm-level accuracy .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate the impact of variables (temperature, pH) on byproduct yield .

Q. What methodologies ensure robust quantification of sulfonamide stability under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers, then analyze degradation products via LC-MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life stability based on activation energy (EaE_a) calculations .

Data Analysis and Reproducibility

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Solvent Screening : Systematically test solubility in solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis spectroscopy .
  • Molecular Dynamics Simulations : Model solute-solvent interactions to explain discrepancies between empirical and theoretical solubility .

Q. What frameworks support open-data sharing while protecting proprietary synthesis protocols for sulfonamides?

Methodological Answer:

  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable without disclosing proprietary steps (e.g., share characterization data but withhold catalyst details) .
  • Controlled Access Repositories : Use platforms like Zenodo or Figshare to share non-sensitive data under embargo periods .

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